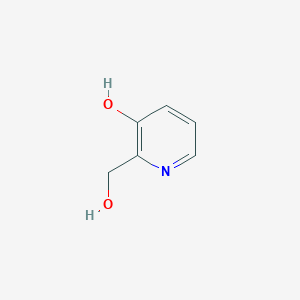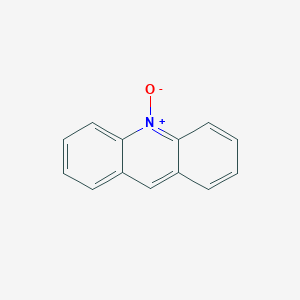
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound is characterized by the presence of chloroethyl, fluoroethyl, and nitroso functional groups attached to a urea backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA typically involves the reaction of 1-(2-chloroethyl)-3-(2-fluoroethyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Common nitrosating agents include sodium nitrite (NaNO2) in the presence of an acid, such as hydrochloric acid (HCl), to generate the nitroso group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the nitrosation process while minimizing the formation of by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The chloroethyl and fluoroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can react with the chloroethyl and fluoroethyl groups under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential as a therapeutic agent due to its unique reactivity.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The chloroethyl and fluoroethyl groups can undergo substitution reactions, further contributing to the compound’s biological activity. These interactions can modulate various cellular pathways, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
Urea, 1-(2-chloroethyl)-3-(2-fluoroethyl)-: Lacks the nitroso group, resulting in different reactivity and applications.
Urea, 1-(2-chloroethyl)-3-(2-bromoethyl)-3-nitroso-: Similar structure but with a bromoethyl group instead of fluoroethyl, leading to different chemical properties.
Urea, 1-(2-chloroethyl)-3-(2-iodoethyl)-3-nitroso-:
Uniqueness
3-(2-CHLOROETHYL)-1-(2-FLUOROETHYL)-1-NITROSO-UREA is unique due to the combination of chloroethyl, fluoroethyl, and nitroso groups, which impart distinct chemical reactivity and potential applications. The presence of the nitroso group allows for specific interactions with biomolecules, making it a valuable compound for research in various scientific fields.
Propiedades
Número CAS |
13908-92-4 |
|---|---|
Fórmula molecular |
C5H9ClFN3O2 |
Peso molecular |
197.59 g/mol |
Nombre IUPAC |
3-(2-chloroethyl)-1-(2-fluoroethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9ClFN3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11) |
Clave InChI |
SMNFXAFXLXHKSF-UHFFFAOYSA-N |
SMILES |
C(CCl)NC(=O)N(CCF)N=O |
SMILES canónico |
C(CCl)NC(=O)N(CCF)N=O |
| 13908-92-4 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)






![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)
